molecular formula C17H17NO2 B137627 N-Benzylidene-DL-phenylglycine Ethyl Ester CAS No. 77290-52-9

N-Benzylidene-DL-phenylglycine Ethyl Ester

Cat. No.: B137627
CAS No.: 77290-52-9
M. Wt: 267.32 g/mol
InChI Key: LOPYPCFPVBVOPQ-UHFFFAOYSA-N
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Description

N-Benzylidene-DL-phenylglycine Ethyl Ester is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N-Benzylidene-DL-phenylglycine Ethyl Ester typically involves the condensation reaction between benzaldehyde and ethyl 2-amino-2-phenylacetate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds as follows:

    Condensation Reaction: Benzaldehyde reacts with ethyl 2-amino-2-phenylacetate in the presence of an acid catalyst to form this compound.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-Benzylidene-DL-phenylglycine Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzylidene group is replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the formation of benzaldehyde and ethyl 2-amino-2-phenylacetate.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzylidene-DL-phenylglycine Ethyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzylidene-DL-phenylglycine Ethyl Ester involves its interaction with biological targets through the Schiff base moiety. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Benzylidene-DL-phenylglycine Ethyl Ester can be compared with other Schiff bases and related compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

ethyl 2-(benzylideneamino)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPYPCFPVBVOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439339
Record name ethyl 2-(benzylideneamino)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77290-52-9
Record name ethyl 2-(benzylideneamino)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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